molecular formula C19H20N6OS B287732 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Cat. No. B287732
M. Wt: 380.5 g/mol
InChI Key: PJLNOCGCJINMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile, also known as AZD5363, is a small molecule inhibitor that targets the protein kinase B (PKB) signaling pathway. PKB is a key player in regulating cell growth and survival, making it an attractive target for cancer therapy.

Mechanism of Action

5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile targets the PKB signaling pathway, which is involved in regulating cell growth and survival. PKB is activated by various growth factors and cytokines, leading to the activation of downstream signaling pathways that promote cell survival and proliferation. 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibits PKB activity by binding to the ATP-binding site of the enzyme, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
Inhibition of PKB activity by 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in lab experiments is its specificity for PKB, which allows for targeted inhibition of this pathway. However, one limitation is that it may not be effective in all types of cancer, and its effectiveness may depend on the genetic makeup of the tumor.

Future Directions

There are several potential future directions for the research of 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile. One direction is to explore its effectiveness in combination with other cancer therapies, such as immunotherapy or targeted therapy. Another direction is to investigate its potential use in other diseases that involve dysregulation of the PKB signaling pathway, such as diabetes and cardiovascular disease. Finally, further research is needed to identify biomarkers that can predict response to 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile therapy, allowing for personalized treatment approaches.

Synthesis Methods

The synthesis of 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in a patent application by AstraZeneca (WO 2012/029815 A1). Briefly, the synthesis involves the reaction of 6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinylamine with 5-chloro-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile in the presence of a base to yield the desired product.

Scientific Research Applications

5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of cancer, showing promising results in inhibiting tumor growth and enhancing the effectiveness of other cancer therapies. It has also been evaluated in clinical trials for various types of cancer, including breast, ovarian, and prostate cancer.

properties

Product Name

5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

5-amino-1-[6-(3-methyl-5-propan-2-ylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C19H20N6OS/c1-11(2)13-5-12(3)6-15(7-13)26-17-8-16(23-19(24-17)27-4)25-18(21)14(9-20)10-22-25/h5-8,10-11H,21H2,1-4H3

InChI Key

PJLNOCGCJINMDF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C#N)N)SC)C(C)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C#N)N)SC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.